molecular formula C12H20O4 B8576239 Dimethyl 3-butylcyclobutane-1,1-dicarboxylate CAS No. 828271-33-6

Dimethyl 3-butylcyclobutane-1,1-dicarboxylate

Cat. No. B8576239
M. Wt: 228.28 g/mol
InChI Key: UUAKRTJSASQTIW-UHFFFAOYSA-N
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Patent
US07332485B2

Procedure details

A solution of 3-butyl-cyclobutanecarboxylic acid methyl ester (7.75 g, 45.6 mmol) in THF (30 mL) was added dropwise to a solution of lithium diisopropylamine (7.26 g, 68.4 mmol) in THF (70 mL) at −78° C. After stirring for 1.5 h at the same temperature, methyl chloroformate (6.46 g, 68.4 mmol) was added slowly and the mixture was allowed to warm to room temperature. After 18 h the reaction mixture was quenched with saturated aqueous NH4Cl solution (200 mL) and the aqueous residue was extracted with EtOAc (75 mL×5). The combined organic layers were dried (MgSO4). After removal of the solvent under reduced pressure, purification by flash column chromatography using an eluting system of hexane/EtOAc (95:5) yielded the title compound as a clear yellow oil (8.37 g, 81%). MH+229.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
7.26 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([CH:5]1[CH2:8][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:6]1)=[O:4].C(NC(C)C)(C)C.[Li].Cl[C:22]([O:24][CH3:25])=[O:23]>C1COCC1>[CH3:1][O:2][C:3]([C:5]1([C:22]([O:24][CH3:25])=[O:23])[CH2:6][CH:7]([CH2:9][CH2:10][CH2:11][CH3:12])[CH2:8]1)=[O:4] |f:1.2,^1:19|

Inputs

Step One
Name
Quantity
7.75 g
Type
reactant
Smiles
COC(=O)C1CC(C1)CCCC
Name
Quantity
7.26 g
Type
reactant
Smiles
C(C)(C)NC(C)C.[Li]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.46 g
Type
reactant
Smiles
ClC(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
After 18 h the reaction mixture was quenched with saturated aqueous NH4Cl solution (200 mL)
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous residue was extracted with EtOAc (75 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
under reduced pressure, purification by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1(CC(C1)CCCC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 8.37 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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